molecular formula C6H5BrN2O2 B597955 5-Bromo-3-methyl-2-nitropyridine CAS No. 114042-02-3

5-Bromo-3-methyl-2-nitropyridine

Cat. No.: B597955
CAS No.: 114042-02-3
M. Wt: 217.022
InChI Key: VKFNGESSJFKZEK-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-nitropyridine is a yellow to brown solid . It has a molecular weight of 217.02 . It is used as a reagent in the synthesis of novel benzinidazoles .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . Another method involves the bromination of 2-aminopyridine with N-Bromosuccinimide (NBS) in acetonitrile at 0-5 °C, yielding 5-bromo-2-aminopyridine with good regioselectivity .


Molecular Structure Analysis

The molecular formula of this compound is C6H5BrN2O2 . The InChI key is FZZLWWNOYMHSIS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction mechanism of this compound is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical and Chemical Properties Analysis

This compound is a yellow to brown solid . It has a density of 1.7±0.1 g/cm3 . Its boiling point is 252.6±35.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Synthesis and Process Optimization

5-Bromo-3-methyl-2-nitropyridine is synthesized from corresponding amine via hydrogen peroxide oxidation. It is used in large-scale production where the transformation faces challenges such as low conversion, high impurity content, and lack of reproducibility. Through process development and safety studies, including the stability of the oxidant mixture and the oxidation reaction, a reproducible and safe protocol has been developed. This allows for consistent results in large-scale applications, highlighting its significance in chemical synthesis processes (Agosti et al., 2017).

Spectroscopic and Computational Studies

Spectroscopic studies, including FT-Raman and FT-IR, along with density functional studies, have been conducted on this compound. These studies provide detailed insights into the molecule's vibrational properties, helping in the understanding of its chemical behavior and properties. The equilibrium geometry, vibrational frequencies, and potential energy distribution (PED) analyses offer comprehensive information on the molecule's structural and electronic characteristics, which are crucial for its applications in scientific research (Sundaraganesan et al., 2005).

Molecular Docking and Computational Analysis

Computational calculations have been performed on this compound to study its molecular structure and energy. This includes the analysis of molecular electrostatic potential (MEP), frontier molecular orbital (FMO), and donor-acceptor interactions. Such studies are instrumental in understanding the molecule's reactivity and potential applications in designing new compounds with desired properties. Additionally, molecular docking studies with target proteins exhibit the molecule's potential in biomedical research, providing insights into its interaction mechanisms and effects on biological systems (Arulaabaranam et al., 2021).

Safety and Hazards

5-Bromo-3-methyl-2-nitropyridine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

5-Bromo-3-methyl-2-nitropyridine is used as a reagent in the synthesis of novel benzinidazoles, potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors . This suggests potential applications in the development of new pharmaceuticals.

Relevant Papers The synthesis and reactions of nitropyridines, including this compound, have been discussed in several papers . These papers provide valuable insights into the chemical properties and potential applications of this compound.

Mechanism of Action

Target of Action

5-Bromo-3-methyl-2-nitropyridine is primarily used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . PLK1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells .

Mode of Action

The compound’s interaction with its targets involves a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The primary result of the action of this compound is the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . By inhibiting PLK1, MLN0905 can potentially halt the proliferation of cancer cells, which often overexpress this protein .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst and an organoboron reagent . Furthermore, the compound should be handled and stored in an inert atmosphere at room temperature for optimal stability .

Biochemical Analysis

Biochemical Properties

It is known to be used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests that 5-Bromo-3-methyl-2-nitropyridine may interact with enzymes, proteins, and other biomolecules in the process of forming MLN0905.

Molecular Mechanism

It is known to participate in the synthesis of MLN0905 , but the exact nature of its interactions with biomolecules during this process is not documented.

Properties

IUPAC Name

5-bromo-3-methyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFNGESSJFKZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652074
Record name 5-Bromo-3-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114042-02-3
Record name 5-Bromo-3-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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